molecular formula C23H29N3O5S2 B2856836 Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 681175-30-4

Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2856836
CAS No.: 681175-30-4
M. Wt: 491.62
InChI Key: QSROABWVPOTJLW-UHFFFAOYSA-N
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Description

Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O5S2 and its molecular weight is 491.62. The purity is usually 95%.
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Biological Activity

Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives. These compounds have garnered attention in pharmacology due to their diverse biological activities, including potential therapeutic applications in various diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H28N3O5SC_{22}H_{28}N_{3}O_{5}S, with a molecular weight of approximately 460.63 g/mol. The structural complexity includes a thieno[2,3-c]pyridine core, which is essential for its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a variety of pharmacological effects:

  • Antitumor Activity : Several studies have demonstrated that tetrahydrothieno derivatives possess significant antitumor properties. For instance, compounds derived from this class have shown efficacy against human tumor cell lines such as HepG2 and NCI-H661 by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Effects : The presence of the sulfonamide group in the compound enhances its antimicrobial activity. Research has indicated that similar compounds exhibit broad-spectrum antibacterial properties at low minimum inhibitory concentrations (MIC) .
  • CNS Activity : The piperidine moiety is known to interact with central nervous system pathways. Studies suggest that derivatives can act as analgesics or exhibit neuroprotective effects .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways. For example, inhibition of glucose-6-phosphatase has been linked to potential applications in managing diabetes .
  • Receptor Modulation : The structure allows for interaction with various receptors in the CNS and peripheral systems, influencing neurotransmitter release and signaling pathways .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antitumor Efficacy : A study evaluated the cytotoxic effects of tetrahydrothieno derivatives on various cancer cell lines. Results indicated that certain derivatives induced significant apoptosis through mitochondrial pathways .
  • Antimicrobial Study : A series of sulfonamide-containing compounds were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed potent activity with MIC values ranging from 15.62 µg/mL to 31.25 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectReference
AntitumorTetrahydrothieno derivativesInduced apoptosis in HepG2 cells
AntimicrobialSulfonamide derivativesBroad-spectrum antibacterial activity
CNS ActivityPiperidine-containing compoundsAnalgesic and neuroprotective effects

Properties

IUPAC Name

methyl 6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-15-8-12-26(13-9-15)33(29,30)17-6-4-16(5-7-17)21(27)24-22-20(23(28)31-3)18-10-11-25(2)14-19(18)32-22/h4-7,15H,8-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSROABWVPOTJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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